8-(3,5-Dinitrophenoxy)-1,2,3,4-tetrahydrodibenzo[b,d]furan
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Overview
Description
3,5-DINITROPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER is a complex organic compound that belongs to the class of nitrophenyl ethers This compound is characterized by the presence of a dinitrophenyl group attached to a tetrahydrodibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DINITROPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER typically involves the reaction of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol with 3,5-dinitrophenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-DINITROPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amino derivatives, while oxidation could lead to the formation of quinones or other oxidized species.
Scientific Research Applications
3,5-DINITROPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive nitrophenyl groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-DINITROPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER involves its interaction with various molecular targets. The nitrophenyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can result in the inhibition of enzyme activity or the modification of protein function. The tetrahydrodibenzofuran moiety may also interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol: A precursor in the synthesis of the target compound, it shares the tetrahydrodibenzofuran core but lacks the nitrophenyl groups.
3,5-Dinitrophenyl ethers: Compounds with similar nitrophenyl groups but different core structures.
Nitroaromatic compounds: A broad class of compounds containing nitro groups attached to aromatic rings.
Uniqueness
3,5-DINITROPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER is unique due to the combination of its nitrophenyl and tetrahydrodibenzofuran moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H14N2O6 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
8-(3,5-dinitrophenoxy)-1,2,3,4-tetrahydrodibenzofuran |
InChI |
InChI=1S/C18H14N2O6/c21-19(22)11-7-12(20(23)24)9-14(8-11)25-13-5-6-18-16(10-13)15-3-1-2-4-17(15)26-18/h5-10H,1-4H2 |
InChI Key |
UOJDHDSJVRXJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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